molecular formula C3H2BrF4NO B1270812 2-Bromo-2,3,3,3-tetrafluoropropanamide CAS No. 422-22-0

2-Bromo-2,3,3,3-tetrafluoropropanamide

Cat. No. B1270812
CAS RN: 422-22-0
M. Wt: 223.95 g/mol
InChI Key: LTPBSKMKLDNUOJ-UHFFFAOYSA-N
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Description

2-Bromo-2,3,3,3-tetrafluoropropanamide is a chemical compound with the CAS Number: 422-22-0 . It has a molecular weight of 223.95 and its IUPAC name is 2-bromo-2,3,3,3-tetrafluoropropanamide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2,3,3,3-tetrafluoropropanamide consists of 2 Hydrogen atoms, 3 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 4 Fluorine atoms, and 1 Bromine atom . It contains a total of 11 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 primary amide .


Physical And Chemical Properties Analysis

2-Bromo-2,3,3,3-tetrafluoropropanamide is a solid at ambient temperature . It has a boiling point of 90-90.5°C .

Scientific Research Applications

Organic Synthesis

2-Bromo-2,3,3,3-tetrafluoropropanamide is a valuable synthetic intermediate in organic chemistry. It has been used in a variety of addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions to construct various fluorinated organic compounds .

Aldol-type Reactions

This compound has been used in highly stereoselective aldol-type reactions with various aldehydes under the influence of triphenylphosphine—a catalytic amount of titanium (IV) isopropoxide at room temperature. This reaction gives the erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides preferentially in good to excellent yields .

Synthesis of Alkyl Bromides

2-Bromo-2,3,3,3-tetrafluoropropanamide has been used as a radical acceptor in the synthesis of various gem-difluoromethylated alkyl bromides with good to excellent yields. This strategy uses oxidative esters as radical precursors and demonstrates broad functional group tolerance .

Biological Activity Molecule Derivatives

The practicality of 2-Bromo-2,3,3,3-tetrafluoropropanamide in organic synthesis has been further demonstrated through the derivation and direct modification of various bioactive molecules .

Material Science

In material science, this compound can be used in the synthesis of fluorinated polymers and other materials, which often exhibit unique properties due to the presence of fluorine atoms .

Chemical Synthesis

In chemical synthesis, 2-Bromo-2,3,3,3-tetrafluoropropanamide can be used as a building block to synthesize more complex molecules, including pharmaceuticals and agrochemicals .

Safety and Hazards

The safety information for 2-Bromo-2,3,3,3-tetrafluoropropanamide indicates that it is hazardous. The safety pictograms include GHS05 and GHS07, and the hazard statements include H302, H315, H318, and H335 . Precautionary statements include P280, P301+P312, and P305+P351+P338 .

properties

IUPAC Name

2-bromo-2,3,3,3-tetrafluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPBSKMKLDNUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371326
Record name 2-bromo-2,3,3,3-tetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,3,3,3-tetrafluoropropanamide

CAS RN

422-22-0
Record name 2-bromo-2,3,3,3-tetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2,3,3,3-TETRAFLUORO-PROPIONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-Bromo-2,3,3,3-tetrafluoropropanamide a useful reagent in organic synthesis?

A1: This compound, particularly its Weinreb amide derivative, is a versatile reagent for introducing fluorine-containing motifs into organic molecules. The presence of both the bromine atom and the Weinreb amide functionality allows for diverse reactivity. It can undergo reductive coupling reactions with aldehydes in the presence of triphenylphosphine and titanium(IV) isopropoxide to yield α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high erythro selectivity [, , ].

Q2: What is the significance of the high erythro selectivity observed in the reactions of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes?

A2: The ability to control stereochemistry in organic synthesis is crucial, especially in pharmaceutical development where different stereoisomers can exhibit significantly different biological activities. The high erythro selectivity observed in the reactions of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes, as reported in [, , ], offers a powerful tool for synthesizing specific stereoisomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides, which are potentially valuable building blocks for drug discovery.

Q3: Can the amount of titanium(IV) isopropoxide used in the reaction be reduced without affecting the yield and selectivity?

A3: Yes, research suggests that a catalytic amount of titanium(IV) isopropoxide, combined with triphenylphosphine, can effectively promote the reductive coupling reaction of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes without compromising the high erythro selectivity [, ]. This finding opens avenues for more cost-effective and environmentally friendly synthetic protocols.

Q4: Are there alternative synthetic routes to α-fluoro-α-(trifluoromethyl)-β-hydroxy amides?

A4: Yes, while the reductive coupling of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes is an effective method, alternative approaches like stereoselective aldol reactions can also be employed to synthesize these compounds. Research has demonstrated the effectiveness of triphenylphosphine and a catalytic amount of an appropriate Lewis acid in promoting such aldol reactions with high stereoselectivity [].

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